
Pentrinitrol
Overview
Description
Pentrinitrol (PTN), also known as pentaerythritol trinitrate, is a nitrate ester vasodilator primarily used in the management of angina pectoris. It belongs to the organic nitrate class, which acts by releasing nitric oxide (NO), leading to vasodilation of coronary and peripheral blood vessels . Chemically, it is derived from pentaerythritol, containing three nitrate groups (C5H7N3O9), distinguishing it from its tetranitrate counterpart, pentaerythritol tetranitrate (PETN; C5H8N4O12) . PTN is noted for its moderate stability and reduced explosive risk compared to PETN, as it is often formulated with stabilizers like lactose .
Preparation Methods
Industrial Synthesis of Pentaerythritol Trinitrate
Reaction Overview
The industrial preparation of pentaerythritol trinitrate follows a patented esterification process optimized for yield and safety. Pentaerythritol is dissolved in aqueous sulfuric acid (60–75% concentration), after which methylene chloride is introduced as a solvent. A mixture of concentrated nitric acid (96%) and sulfuric acid (98%) is then added incrementally to initiate nitration. The reaction is exothermic and requires precise temperature modulation to prevent decomposition or hazardous fume-offs.
Stepwise Procedure
Dissolution of Pentaerythritol :
Pentaerythritol (80 parts) is dissolved in pre-cooled (5°C) sulfuric acid (64–68% concentration). The acidic medium protonates hydroxyl groups, facilitating subsequent nitration.Methylene Chloride Addition :
Methylene chloride, in a weight ratio exceeding 60% of the total reaction medium, is mixed vigorously with the acid-pentaerythritol solution. This solvent stabilizes intermediates and extracts products, reducing side reactions.Nitric Acid Introduction :
A mixed acid (96% nitric acid and 98% sulfuric acid) is added to achieve a molar ratio of 5–9 moles nitric acid per mole of pentaerythritol. Excess nitric acid drives esterification but risks over-nitration to tetranitrate.Reaction Conditions :
The mixture is agitated at 5–20°C for 15–30 minutes. Lower temperatures favor trinitrate formation, while higher temperatures accelerate disproportionation to tetranitrate.Phase Separation and Neutralization :
Post-reaction, the organic (methylene chloride) phase is separated and washed with sodium bicarbonate to neutralize residual acid. Subsequent evaporation isolates crude pentaerythritol trinitrate.
Critical Reaction Parameters
Sulfuric Acid-to-Water Ratio
The sulfuric acid concentration must maintain a ratio of 1.5–3 parts sulfuric acid per part total water (including reaction-generated water). Deviations outside this range promote undesirable side reactions:
- >3 parts sulfuric acid : Disproportionation of trinitrate to tetranitrate and dinitrate.
- <1.5 parts sulfuric acid : Oxidative decomposition, releasing hazardous nitrogen oxides.
Nitric Acid Stoichiometry
A molar ratio of 5–9 moles nitric acid per mole pentaerythritol ensures complete esterification. Substoichiometric nitric acid (<5 moles) leaves unreacted hydroxyl groups, while excess (>9 moles) over-nitrates to tetranitrate.
Temperature Control
Maintaining temperatures below 20°C suppresses thermal decomposition. For example, at 5°C, Example 1 achieved 76.4% trinitrate yield, whereas 20°C in Example 2 reduced tetranitrate byproduct to 9.3%.
Purification and Isolation Techniques
Solvent Extraction
Methylene chloride extracts pentaerythritol trinitrate from the acidic aqueous phase. Double extraction (e.g., 4115 parts methylene chloride per batch) recovers >90% of product, with recycled solvent improving cumulative yields to 83.3%.
Crystallization
Ethyl ether precipitation removes residual tetranitrate, which is less soluble than trinitrate. This step yields technical-grade pentaerythritol trinitrate (purity >95%) suitable for pharmaceutical use.
Comparative Analysis of Synthetic Methods
Patent Method vs. Traditional Nitration
Traditional nitration employs fuming nitric acid without solvent, resulting in lower yields (50–60%) and higher tetranitrate contamination (>20%). The patented methylene chloride-assisted method improves yields to 76–83% while reducing tetranitrate to <10%.
Cost Efficiency
Recycling methylene chloride and sulfuric acid reduces raw material costs by 40%. The patent notes a 30% reduction in waste acid treatment expenses due to efficient solvent recovery.
Recent Advances in Synthesis
While US3309397A remains the industrial standard, recent innovations focus on catalytic nitration and continuous-flow reactors. However, these methods are尚未 widely adopted due to scalability challenges and higher capital costs.
Chemical Reactions Analysis
Types of Reactions: Pentrinitrol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce pentaerythritol tetranitrate.
Reduction: It can be reduced to form pentaerythritol.
Substitution: this compound can undergo substitution reactions where nitrate groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Pentaerythritol tetranitrate.
Reduction: Pentaerythritol.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
Pentrinitrol, also known as pentaerythritol tetranitrate (PETN), has various applications across scientific research, medicine, and industry . It is used as a reagent in organic synthesis, studied for its effects on cellular respiration and oxidative stress, and investigated for its antianginal properties and potential use in treating cardiovascular diseases. Additionally, it is utilized in the production of explosives and as a stabilizer in various industrial processes.
Scientific Research Applications
- Chemistry this compound serves as a reagent in organic synthesis and as a precursor for synthesizing other chemical compounds.
- Biology It is studied for its effects on cellular respiration and oxidative stress. Research indicates that PETN stimulates mRNA and protein expression, as well as the enzymatic activity of the antioxidant defense protein HO-1 .
- Medicine this compound is investigated for its antianginal properties and potential in treating cardiovascular diseases. Studies suggest it acts as a vasodilator, reducing both pre-exercise and exercise-induced systolic blood pressure, potentially decreasing cardiac workload and oxygen demand. However, research indicates that PETN does not significantly alter myocardial oxygen consumption in dogs, suggesting its benefits in angina are primarily due to vasodilation rather than directly influencing myocardial oxygen utilization.
- Industry It is utilized in the production of explosives and as a stabilizer in various industrial processes.
Clinical Trials and Studies
Clinical trials have explored the effects of PETN on heart failure and angina patients .
- A study involving heart failure patients found that a single 40-mg dose of PETN resulted in a 7−14% decrease in systemic arterial pressure within 20−240 minutes after administration, with no reported toxicologically relevant side effects .
- Another study on heart failure patients showed that a single 80-mg dose led to an 8−10% decrease in systemic arterial pressure within 1−5 hours after administration, compared with pretreatment values, also without toxicologically relevant side effects .
- Research on angina patients indicated that PETN increased the time to exercise-induced angina, suggesting vasodilation, without affecting blood pressure .
- Studies on healthy volunteers demonstrated that PETN suppressed serum cGMP increase (a vasodilation precursor) and reduced blood pressure .
- Further research on healthy volunteers showed that PETN induced vasodilation, reducing plasma viscosity and capillary erythrocyte velocity, with a 7% reduction in blood pressure at 1.1 mg/kg-d .
Patents
This compound and related compounds have been subjects of patents for various applications . These include:
- Furoxan compounds comprising at least two furoxan moieties for treating cardiovascular diseases, inhibiting platelet aggregation, treating pathological conditions resulting from abnormal cell proliferation, treating transplantation rejections, treating autoimmune, inflammatory, proliferative, hyperproliferative or vascular diseases, reducing scar tissue or for inhibiting wound contraction, treating diseases resulting from oxidative stress and endothelial dysfunctions .
- Nitrosated proton pump inhibitors for treating gastrointestinal disorders, facilitating ulcer healing, decreasing the recurrence of ulcers, improving gastroprotective properties, anti- Helicobacter pylori properties or antacid properties of proton pump inhibitors, decreasing or reducing the gastrointestinal toxicity associated with the use of nonsteroidal antiinflammatory compounds and treating bacterial infections and/or viral infections .
- Penetration enhancer combinations for transdermal delivery .
Mechanism of Action
Pentrinitrol exerts its effects by decreasing myocardial oxygen consumption. It achieves this by dilating blood vessels, which reduces the workload on the heart and lowers blood pressure. The molecular targets involved include endothelial cells and smooth muscle cells in the vascular system. This compound also induces the production of nitric oxide, which further aids in vasodilation .
Comparison with Similar Compounds
Pharmacodynamic and Pharmacokinetic Profiles
a. Glyceryl Trinitrate (GTN/Nitroglycerin)
- Potency: GTN is significantly more potent than PTN when administered intravenously. In dogs, the intravenous (IV) effective dose of GTN is ~4x lower than PTN (20 µg/kg vs. 80 µg/kg). However, this potency gap diminishes with intraportal or oral administration due to hepatic first-pass metabolism .
- Duration : PTN exhibits a longer duration of action than GTN after oral dosing in conscious dogs. At equiactive doses, PTN’s effects persist for 2–3 hours longer .
- Species-Specific Efficacy : In spontaneously hypertensive rats, PTN produces a more persistent reduction in blood pressure than GTN, suggesting better bioavailability or metabolic stability in this model .
b. Pentaerythritol Tetranitrate (PETN)
- Chemical Structure: PETN contains four nitrate groups (vs. This necessitates formulation with inert substances like lactose for pharmaceutical use .
- Vascular Effects: Both PTN and PETN reduce coronary segmental resistance in dogs via NO-mediated mechanisms.
- Clinical Use : PETN is less commonly used therapeutically due to safety concerns, while PTN is prioritized for chronic angina management .
c. Isosorbide Dinitrate (ISDN) and Isosorbide-5-Mononitrate (ISMN)
- Metabolism: ISDN is metabolized to ISMN, which has a longer half-life (4–6 hours) than PTN (~1–2 hours).
Structural and Stability Comparisons
Compound | Nitrate Groups | Molecular Formula | Stability | Key Use |
---|---|---|---|---|
Pentrinitrol | 3 | C5H7N3O9 | Moderate | Chronic angina |
PETN | 4 | C5H8N4O12 | Low (explosive) | Rarely clinical |
GTN | 3 | C3H5N3O9 | Very low | Acute angina |
ISDN | 2 | C6H8N2O8 | Moderate | Prophylaxis |
Route-Specific Efficacy
Clinical and Preclinical Findings
- Coronary Blood Flow: In dogs, neither PTN nor GTN altered absolute myocardial blood content, but both redistributed flow to ischemic regions .
- Safety : PTN’s lower explosive risk compared to PETN makes it safer for long-term use .
Biological Activity
Pentrinitrol, chemically known as 2,4,6-trinitro-1-pentanol, is a compound that has garnered attention due to its potential biological activity and applications. This article delves into the biological activity of this compound, examining its mechanisms, effects on various biological systems, and relevant case studies.
- Chemical Formula : C5H9N3O10
- Molecular Weight : 227.14 g/mol
- CAS Number : 15353
This compound is characterized by multiple nitro groups attached to a pentanol backbone, which significantly influences its reactivity and biological interactions.
This compound exhibits various biological activities, primarily attributed to its nitro group content. Nitro compounds are known to undergo metabolic reduction, leading to the formation of reactive intermediates that can interact with cellular macromolecules. The biological activity of this compound includes:
- Vasodilation : Similar to other nitro compounds like nitroglycerin, this compound may induce vasodilation through the release of nitric oxide (NO), which relaxes vascular smooth muscle cells.
- Cardiovascular Effects : Studies indicate that this compound can affect systemic arterial pressure, demonstrating a potential role in managing conditions like angina and heart failure .
Toxicity and Safety Profile
The toxicity profile of this compound is essential for understanding its safety in potential therapeutic applications. Acute exposure studies have shown varying effects depending on dosage and administration routes:
While this compound shows promise for therapeutic use, careful consideration of dosage and patient monitoring is crucial due to its potential side effects.
Clinical Research Insights
- Heart Failure Management : A double-blind clinical trial involving heart failure patients demonstrated that this compound effectively reduced systemic arterial pressure. The study highlighted the importance of monitoring hemodynamic responses post-administration .
- Angina Treatment : Another study focused on angina patients revealed that this compound could reduce angina attacks and improve overall cardiovascular function without significant adverse effects. This positions this compound as a candidate for further exploration in cardiovascular therapies .
Environmental Impact Studies
Research has also investigated the environmental implications of nitro compounds like this compound. A case study assessed the risk associated with agricultural runoff containing nitro pesticides, emphasizing the need for integrated pest management strategies to mitigate exposure risks .
Q & A
Q. What experimental protocols are recommended for evaluating Pentrinitrol's pharmacokinetic properties in preclinical models?
Basic Research Focus
To ensure reproducibility, follow NIH guidelines for preclinical studies:
- Use standardized animal models (e.g., Sprague-Dawley rats) with controlled age, weight, and diet.
- Administer this compound via intravenous and oral routes to assess bioavailability.
- Collect plasma samples at fixed intervals (e.g., 0, 15, 30, 60, 120 mins) and analyze via HPLC-MS for metabolite quantification .
- Include at least n = 6 per group to ensure statistical power and report mean ± SEM with ANOVA for inter-group comparisons .
Q. How can discrepancies in reported vasodilatory efficacy of this compound across experimental models be resolved?
Advanced Research Focus
Contradictions often arise from methodological variability:
- Variable Control : Standardize endothelial preparation protocols (e.g., aortic ring pre-tension at 2g) and buffer conditions (pH 7.4, 37°C) .
- Model Selection : Compare ex vivo (isolated arteries) and in vivo (conscious telemetry-instrumented animals) results to isolate systemic vs. local effects .
- Meta-Analysis : Apply random-effects models to aggregate data from ≥5 studies, adjusting for publication bias via funnel plots .
Q. What statistical methods are optimal for analyzing dose-response relationships in this compound studies?
Basic Research Focus
- Use nonlinear regression (e.g., sigmoidal curve fitting) to calculate EC₅₀ values.
- Report 95% confidence intervals and perform outlier detection via Grubbs’ test.
- For time-dependent effects, apply mixed-effects models with repeated measures .
Q. What integrative methodologies elucidate this compound's mechanism of action using multi-omics data?
Advanced Research Focus
- Transcriptomics : Pair RNA-seq of treated vascular cells with pathway enrichment (e.g., KEGG, GO) to identify NO-cGMP pathway modulation .
- Proteomics : Use SILAC labeling to quantify phosphorylation changes in soluble guanylate cyclase .
- Bioinformatics : Apply weighted gene co-expression network analysis (WGCNA) to link omics layers .
Q. How should confounding variables be controlled in studies of this compound's vascular effects?
Basic Research Focus
- Randomization : Assign animals to treatment groups using block randomization.
- Blinding : Mask researchers to treatment identity during data collection.
- Covariates : Adjust for baseline blood pressure and heart rate in statistical models .
Q. What in silico strategies predict this compound's off-target interactions?
Advanced Research Focus
- Molecular Docking : Screen against >200 kinases using AutoDock Vina (binding affinity ≤ -7.0 kcal/mol).
- QSAR Modeling : Train models on ChEMBL data to predict cytochrome P450 inhibition .
- Validate top candidates via SPR binding assays .
Q. What practices ensure reproducibility in this compound synthesis and characterization?
Basic Research Focus
- Synthesis : Document reaction conditions (temperature, catalyst ratio) per ICH Q11 guidelines.
- Purity : Validate via ¹H/¹³C NMR (≥95% purity) and report retention times in HPLC .
Q. How can Bayesian frameworks improve interpretation of conflicting this compound data?
Advanced Research Focus
- Hierarchical Models : Estimate posterior distributions for EC₅₀ across studies, incorporating prior data on nitric oxide donors.
- Bayesian Meta-Analysis : Use Stan or JAGS to model heterogeneity and compute Bayes factors for efficacy hypotheses .
Q. What ethical considerations apply to animal studies with this compound?
Basic Research Focus
- Adhere to ARRIVE 2.0 guidelines for reporting.
- Minimize animal numbers via power analysis and implement humane endpoints (e.g., 20% weight loss) .
Q. Which emerging spectroscopic techniques enhance metabolite structural analysis?
Advanced Research Focus
- Cryo-EM : Resolve metabolite-enzyme complexes at ≤3Å resolution.
- Ultrahigh-Field NMR : Assign stereochemistry of nitrated metabolites using 900 MHz instruments with ¹⁵N-labeling .
Q. Methodological Tables
Research Stage | Key Protocols | References |
---|---|---|
Preclinical PK | HPLC-MS, n ≥ 6, ANOVA | |
Dose-Response Analysis | Nonlinear regression, Grubbs’ test | |
Multi-omics Integration | WGCNA, SILAC, KEGG |
Properties
IUPAC Name |
[2-(hydroxymethyl)-3-nitrooxy-2-(nitrooxymethyl)propyl] nitrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O10/c9-1-5(2-16-6(10)11,3-17-7(12)13)4-18-8(14)15/h9H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRBAEHHXGZRCBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO[N+](=O)[O-])(CO[N+](=O)[O-])CO[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10862712 | |
Record name | 1,3-Propanediol, 2,2-bis[(nitrooxy)methyl]-, 1-nitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10862712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1607-17-6 | |
Record name | Pentaerythritol, trinitrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1607-17-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentrinitrol [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001607176 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Propanediol, 2,2-bis[(nitrooxy)methyl]-, 1-nitrate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Propanediol, 2,2-bis[(nitrooxy)methyl]-, 1-nitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10862712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pentrinitrol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.027 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PENTRINITROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SL9HWA66P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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